molecular formula C13H6F3NO B6376447 2-Cyano-4-(2,4,6-trifluorophenyl)phenol CAS No. 1262003-58-6

2-Cyano-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6376447
CAS No.: 1262003-58-6
M. Wt: 249.19 g/mol
InChI Key: UMVGWDVRADZKLF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,4,6-trifluorophenyl)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a cyano (-CN) group at position 2 and a 2,4,6-trifluorophenyl moiety at position 4. Its molecular formula is inferred as C₁₃H₇F₃NO, with a molar mass of approximately 250.2 g/mol (calculated from substituent contributions). The compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, where fluorinated aromatic systems enhance metabolic stability and bioavailability .

Key structural attributes:

  • Phenol core: Provides acidity (pKa ~10 for similar derivatives) and hydrogen-bonding capacity.
  • Cyano group: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • 2,4,6-Trifluorophenyl group: Imparts steric bulk and lipophilicity, critical for binding in biological targets.

Properties

IUPAC Name

2-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGWDVRADZKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684830
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-58-6
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyano-4-(2,4,6-trifluorophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve high yields.

Industrial Production Methods

Industrial production of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,4,6-trifluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Applications/Notes References
2-Cyano-4-(2,4,6-trifluorophenyl)phenol C₁₃H₇F₃NO ~250.2* -CN (position 2), -C₆H₂F₃ (position 4) Not reported Potential pharmaceutical intermediate
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol C₁₄H₇FN₂O 238.22 -CN (position 2), -C₆H₃(F)(CN) (position 4) Not reported Specialty chemical; limited commercial data
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid C₁₃H₇F₃O₃ ~276.2* -COOH (position 2), -C₆H₂F₃ (position 4) Not reported Chelating agent; metal coordination studies
Diethyl 2-(2,4,6-trifluorophenyl)malonate C₁₃H₁₃F₃O₄ 290.24 -COOEt (positions 1,3), -C₆H₂F₃ (position 2) 46–49 Ester precursor for fluorinated polymers
2,4,6-Trifluorophenyl isothiocyanate C₇H₂F₃NS 201.16 -N=C=S (position 1), -F (positions 2,4,6) Not reported Crosslinking agent; industrial scale production

*Calculated values based on substituent contributions.

Key Observations:

Functional Group Diversity: The target compound’s cyano group distinguishes it from carboxylic acid (e.g., 2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid) and ester (e.g., diethyl malonate) analogs. Cyano groups are less polar than -COOH but more reactive than aryl fluorides, enabling nucleophilic substitutions . 2,4,6-Trifluorophenyl isothiocyanate features a reactive isothiocyanate (-N=C=S) group, making it suitable for covalent bonding in materials science .

Physicochemical Properties :

  • Melting Points : Only diethyl 2-(2,4,6-trifluorophenyl)malonate has a reported melting point (46–49°C), attributed to its flexible ester chains . The target compound’s solid-state behavior remains unstudied.
  • Lipophilicity : The 2,4,6-trifluorophenyl group increases logP values across all analogs, enhancing membrane permeability in drug candidates .

Applications: Pharmaceuticals: Bictegravir (HIV-1 drug) incorporates a (2,4,6-trifluorophenyl)methyl group, highlighting the pharmacological relevance of this substituent . The target compound’s cyano-phenol scaffold may serve as a kinase inhibitor precursor. Industrial Use: 2,4,6-Trifluorophenyl isothiocyanate is produced globally for polymer and agrochemical industries, with market projections to 2025 .

Research Findings and Gaps

  • Synthetic Routes : The target compound is listed in supplier catalogs (e.g., AGN-PC-09Q1WM) but lacks detailed synthesis protocols . Analogous compounds are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Biological Activity: No direct studies exist, but fluorinated phenols are known to inhibit enzymes like tyrosine kinases and cytochrome P450 .
  • Stability: The cyano group may confer susceptibility to hydrolysis under basic conditions, requiring stability studies for pharmaceutical use.

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